molecular formula C20H19FN4O2S2 B3399990 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040651-49-7

2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3399990
CAS No.: 1040651-49-7
M. Wt: 430.5 g/mol
InChI Key: STOICPPAECIHML-UHFFFAOYSA-N
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Description

2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with a 4-fluorophenyl-1,2,4-oxadiazole moiety and an isopentyl chain. The structural complexity of this molecule combines a fused thiophene-pyrimidine system with a sulfur-linked oxadiazole ring, which is known to enhance metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S2/c1-12(2)7-9-25-19(26)17-15(8-10-28-17)22-20(25)29-11-16-23-18(24-27-16)13-3-5-14(21)6-4-13/h3-6,8,10,12H,7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOICPPAECIHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Fluorination Impact: Fluorinated analogs (e.g., target compound and 2-(n-heptyl)amino derivative) exhibit superior bactericidal activity compared to non-fluorinated thienopyrimidinones, as demonstrated by Zhou et al. .

Substituent Position : Replacing the 4-fluorophenyl group with 2-chlorophenyl (as in 1326832-85-2) reduces electronic effects but may enhance steric interactions with hydrophobic enzyme pockets .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name/ID Molecular Weight Melting Point (°C) LogP (Predicted) Key Functional Groups Impacting Solubility Reference
Target Compound ~450.5* Not reported ~3.8* Isopentyl chain (lipophilic); oxadiazole (polar)
1326832-85-2 ~478.3 Not reported ~4.2 3,4-difluorobenzyl (lipophilic); chlorophenyl (electron-withdrawing)
Example 76 (Patent) 531.3 252–255 ~3.5 Morpholinomethylthiophene (polar); fluorophenyl (moderate lipophilicity)
Zhou’s Compound (90% activity) ~452.4 Not reported ~4.0 n-heptylamino (lipophilic); triazole (polar)

*Predicted using analogous structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one

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